

An In-depth Technical Guide to ACKR3 Biased Signaling Through β -Arrestin

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Abstract

The Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7, represents a paradigm of biased signaling within the G protein-coupled receptor (GPCR) superfamily. Unlike canonical chemokine receptors that primarily signal through G proteins, ACKR3 exhibits a strong preference for the β -arrestin pathway, making it a key subject of investigation for its roles in physiology and pathology, including cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning ACKR3's β -arrestin-biased signaling, detailed experimental protocols for its study, and quantitative data to support further research and drug development endeavors.

Introduction: The Atypical Nature of ACKR3

ACKR3 is a seven-transmembrane receptor that binds with high affinity to the chemokines CXCL12 and CXCL11.[1] Despite its structural homology to conventional GPCRs, ACKR3 does not couple to G proteins to initiate downstream signaling cascades in most cellular contexts.[2][3] Instead, upon ligand binding, ACKR3 robustly recruits β -arrestin 1 and β -arrestin 2.[4][5] This inherent bias towards the β -arrestin pathway has significant functional consequences, including receptor internalization, ligand scavenging, and the modulation of other signaling pathways, such as the MAPK pathway.[6][7] The β -arrestin-centric signaling of ACKR3 positions it as an attractive therapeutic target where selective modulation of this pathway is desired.[8]

The ACKR3- β -Arrestin Signaling Pathway

The engagement of β -arrestin by ACKR3 is a multi-step process initiated by ligand binding and culminating in a diverse array of cellular responses.

Ligand Binding and Receptor Conformation

Upon binding of agonists such as CXCL12, ACKR3 undergoes conformational changes that expose phosphorylation sites on its intracellular domains, primarily the C-terminal tail.[9]

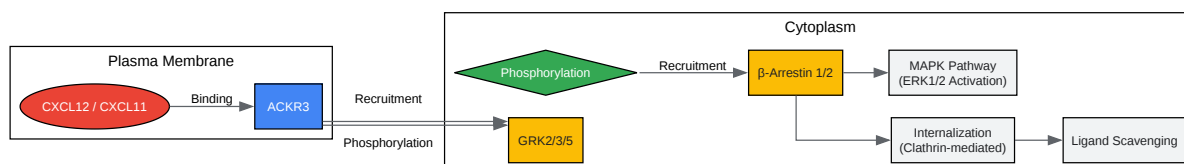
GRK-Mediated Phosphorylation

G protein-coupled receptor kinases (GRKs) are critical for the phosphorylation of agonist-occupied ACKR3. Specifically, GRK2, GRK3, and GRK5 have been shown to interact with and phosphorylate ACKR3.[5][10] This phosphorylation event creates a high-affinity binding site for β -arrestins.[8] The pattern of phosphorylation, sometimes referred to as a "barcode," can influence the recruitment of different β -arrestin isoforms and subsequent signaling outcomes.

β -Arrestin Recruitment and Downstream Effects

Phosphorylated ACKR3 serves as a scaffold for the recruitment of both β -arrestin 1 and β -arrestin 2.[5] The recruitment of β -arrestins to ACKR3 has several key consequences:

- **Receptor Desensitization and Internalization:** β -arrestins sterically hinder further G protein coupling (though ACKR3 is already G protein-independent) and facilitate the internalization of the receptor-ligand complex into clathrin-coated pits.[6] This process is crucial for ACKR3's function as a chemokine scavenger, thereby shaping chemokine gradients.[1]
- **Signal Transduction:** The ACKR3- β -arrestin complex can act as a signaling scaffold, leading to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2).[7][11]
- **Crosstalk with other Receptors:** ACKR3 can form heterodimers with other receptors, such as CXCR4, and its β -arrestin-mediated signaling can modulate the signaling output of the partner receptor.[12]



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Figure 1: ACKR3-β-arrestin biased signaling pathway.

Quantitative Data on ACKR3-β-Arrestin Interaction

The interaction between ACKR3 and β-arrestin has been quantified using various in vitro and cell-based assays. The following tables summarize key quantitative data for different ligands and experimental systems.

Table 1: Ligand Potencies (EC₅₀/pEC₅₀) for β-Arrestin 2 Recruitment to ACKR3

Ligand	Assay Type	Cell Line	EC ₅₀ (nM)	pEC ₅₀	Reference
CXCL12	Nano-BiT	HEK293T	0.75	9.12	[4]
CXCL12	Tango	HEK293	3.9	8.41	[4]
CXCL12	BRET	HEK293T	-	8.2	[5]
CCX777	Nano-BiT	HEK293T	0.95	9.02	[4]
LIH383	Nano-BiT	HEK293T	4.8	8.32	[4]
VUF15485	BRET	HEK293T	-	7.6	[6]

Table 2: Ligand Potencies (EC₅₀) for β-Arrestin Recruitment to ACKR3 with Synthetic Agonists

Ligand	E _{max} (% of CXCL12)	EC ₅₀ (μM)	Reference
C10	-	19.1	[7]
C11	-	11.4	[7]
LN5972	-	3.4	[7]
LN6023	-	3.5	[7]

Table 3: Comparative Recruitment of β -Arrestin 1 and 2 to ACKR3

Ligand	β -Arrestin Isoform	Assay Type	pEC ₅₀	Notes	Reference
CXCL12	β -Arrestin 1	BRET	8.1	Similar kinetics to β -arrestin 2	[5]
CXCL12	β -Arrestin 2	BRET	8.2	Similar kinetics to β -arrestin 1	[5]

Detailed Experimental Protocols

The study of ACKR3- β -arrestin signaling relies on robust and sensitive experimental techniques. Below are detailed protocols for key assays.

β -Arrestin Recruitment Assay using Bioluminescence Resonance Energy Transfer (BRET)

This protocol describes the measurement of ligand-induced recruitment of β -arrestin to ACKR3 in live cells.

Materials:

- HEK293T cells

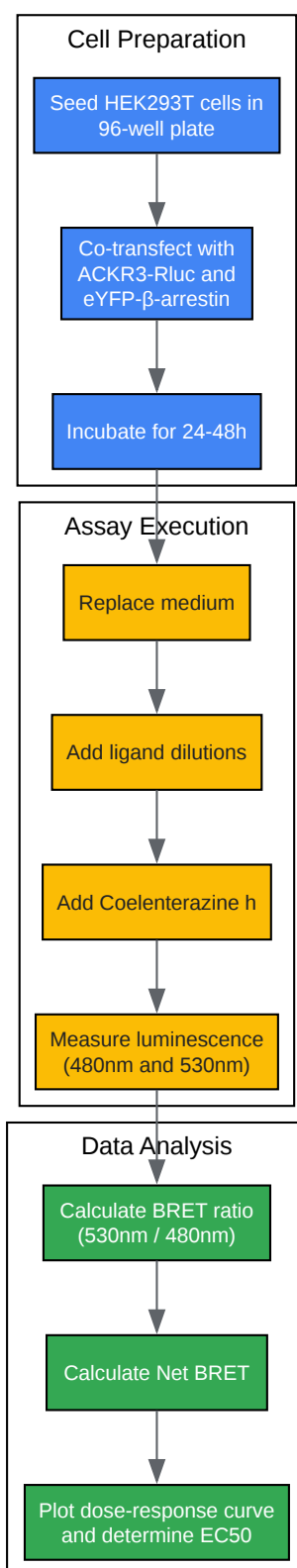
- Expression vector for ACKR3 C-terminally tagged with Renilla Luciferase (e.g., ACKR3-Rluc)
- Expression vector for β -arrestin N- or C-terminally tagged with a fluorescent protein (e.g., eYFP- β -arrestin2 or β -arrestin2-mVenus)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Transfection reagent (e.g., Lipofectamine 2000 or PEI)
- White, opaque 96-well microplates
- Coelenterazine h (luciferase substrate)
- Plate reader capable of measuring dual-emission luminescence

Procedure:

- **Cell Seeding:** Seed HEK293T cells in a white, opaque 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
- **Transfection:** Co-transfect the cells with the ACKR3-Rluc and eYFP- β -arrestin2 expression vectors using a suitable transfection reagent according to the manufacturer's protocol. Typically, a 1:5 to 1:10 ratio of donor (Rluc) to acceptor (eYFP) plasmid DNA is used to optimize the BRET signal.
- **Incubation:** Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
- **Assay Preparation:** On the day of the experiment, replace the culture medium with a serum-free, phenol red-free medium.
- **Ligand Stimulation:** Prepare serial dilutions of the ligand (e.g., CXCL12) in the assay medium. Add the desired concentrations of the ligand to the wells. Include a vehicle control.
- **Substrate Addition:** Add Coelenterazine h to each well to a final concentration of 5 μ M.
- **BRET Measurement:** Immediately after substrate addition, measure the luminescence at two wavelengths simultaneously using a plate reader equipped with appropriate filters for Rluc

emission (typically ~480 nm) and eYFP emission (typically ~530 nm).

- **Data Analysis:** Calculate the BRET ratio by dividing the emission intensity at the acceptor wavelength (530 nm) by the emission intensity at the donor wavelength (480 nm). The net BRET signal is obtained by subtracting the BRET ratio of the vehicle control from the BRET ratio of the ligand-stimulated samples. Plot the net BRET ratio against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.



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Figure 2: General workflow for a BRET-based β -arrestin recruitment assay.

Receptor Internalization Assay

This protocol describes a method to quantify ACKR3 internalization upon ligand stimulation using a bystander BRET (ebBRET) approach.

Materials:

- HEK293T cells
- Expression vector for ACKR3 C-terminally tagged with a luciferase (e.g., ACKR3-Rluc)
- Expression vector for a plasma membrane-anchored fluorescent protein (e.g., CAAX-Venus) or an early endosome marker (e.g., Rab5-Venus)
- Cell culture and transfection reagents as in 4.1.
- White, opaque 96-well microplates
- Coelenterazine h
- Plate reader capable of dual-emission luminescence measurements

Procedure:

- Cell Preparation: Follow steps 1-3 from the BRET protocol (4.1), co-transfecting cells with ACKR3-Rluc and the appropriate Venus-tagged marker (CAAX-Venus for plasma membrane localization or Rab5-Venus for endosomal localization).
- Assay and Measurement: Follow steps 4-7 from the BRET protocol (4.1).
- Data Interpretation:
 - Plasma Membrane Internalization: When using a plasma membrane marker (CAAX-Venus), ligand-induced internalization of ACKR3-Rluc will cause a decrease in the BRET signal as the donor and acceptor move apart.
 - Endosomal Co-localization: When using an early endosome marker (Rab5-Venus), internalization will lead to an increase in the BRET signal as ACKR3-Rluc co-localizes with

the marker in endosomes.

- **Data Analysis:** Calculate the change in BRET ratio over time or in response to different ligand concentrations. For internalization from the plasma membrane, data can be expressed as the percentage of receptor remaining at the surface. For co-localization in endosomes, dose-response curves can be generated to determine the EC50 for internalization.

Conclusion and Future Directions

ACKR3's biased signaling through β -arrestin is a fundamental aspect of its biology with profound implications for its physiological and pathological roles. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the intricacies of ACKR3 signaling. Future research should focus on elucidating the specific downstream signaling events mediated by the ACKR3- β -arrestin complex in different cellular contexts, identifying novel biased agonists or antagonists, and translating our understanding of ACKR3 signaling into innovative therapeutic strategies. The development of more sophisticated tools, such as single-molecule imaging and cryogenic electron microscopy, will undoubtedly provide unprecedented insights into the dynamic regulation of this atypical chemokine receptor.

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